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alpha-Azacitidine - 157771-77-2

alpha-Azacitidine

Catalog Number: EVT-1735368
CAS Number: 157771-77-2
Molecular Formula: C8H12N4O5
Molecular Weight: 244.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Alpha-Azacitidine is synthesized from 5-azacytosine, a pyrimidine derivative. It belongs to a class of compounds known as nucleoside analogues, which mimic naturally occurring nucleosides but possess modifications that enhance their therapeutic effects. These modifications allow alpha-Azacitidine to interfere with the normal processes of DNA synthesis and repair.

Synthesis Analysis

Methods and Technical Details

The synthesis of alpha-Azacitidine typically involves several key steps:

  1. Silylation: The process begins with the silylation of 5-azacytosine to protect the nitrogen atoms during subsequent reactions.
  2. Coupling: The silylated 5-azacytosine is then coupled with a protected β-D-ribofuranose derivative. This reaction often requires the use of Lewis acids as catalysts to facilitate the glycosylation step.
  3. Deprotection: After coupling, deprotection steps are necessary to remove the protective groups from the ribose moiety, yielding the final product.

For example, a common synthetic route involves using trimethylsilyl derivatives and acylated sugars in anhydrous conditions, followed by purification through chromatography techniques .

Molecular Structure Analysis

Structure and Data

Alpha-Azacitidine has a molecular formula of C8H12N4O5C_8H_{12}N_4O_5 and a molecular weight of approximately 244.20 g/mol. Its structure includes an s-triazine ring that contributes to its reactivity and biological activity. The presence of nitrogen atoms in the heterocyclic ring enhances its ability to interact with DNA and RNA, making it an effective therapeutic agent .

Chemical Reactions Analysis

Reactions and Technical Details

Alpha-Azacitidine undergoes several important chemical reactions:

  1. Methylation Inhibition: It acts as a potent inhibitor of DNA methyltransferases, leading to hypomethylation of DNA. This process is crucial for reactivating silenced genes in cancer cells.
  2. Incorporation into RNA: Unlike some other nucleoside analogues, alpha-Azacitidine can be incorporated into RNA, affecting RNA metabolism and stability .
  3. Degradation Pathways: The compound can also undergo hydrolysis and other degradation reactions under physiological conditions, which must be considered during formulation and delivery .
Mechanism of Action

Process and Data

The mechanism by which alpha-Azacitidine exerts its effects involves several key processes:

  • Inhibition of DNA Methyltransferases: By mimicking cytidine, alpha-Azacitidine is incorporated into DNA instead of cytidine, leading to inhibition of DNA methyltransferases that normally add methyl groups to cytosine residues.
  • Alteration of Gene Expression: This inhibition results in hypomethylation, which can reactivate tumor suppressor genes that are silenced in cancer cells.
  • Impact on RNA Processing: The compound also affects RNA processing by altering the stability and translation efficiency of mRNA transcripts .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alpha-Azacitidine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and various organic solvents, which is advantageous for formulation as an injectable drug.
  • Stability: The compound is sensitive to moisture and should be stored under dry conditions to prevent degradation.
  • Melting Point: The melting point ranges between 258-260°C, indicating its thermal stability .
Applications

Scientific Uses

Alpha-Azacitidine is primarily used in oncology for:

  • Treatment of Myelodysplastic Syndromes: It is approved for treating patients with high-risk myelodysplastic syndromes due to its efficacy in inducing remission.
  • Acute Myeloid Leukemia: The compound has shown promise in clinical trials for treating acute myeloid leukemia, particularly in patients who are not eligible for intensive chemotherapy.
  • Research Applications: Beyond clinical use, alpha-Azacitidine serves as a valuable tool in epigenetics research, helping scientists understand the role of DNA methylation in gene regulation .
Molecular Mechanisms of Action

DNA Methyltransferase Inhibition Dynamics

Alpha-Azacitidine (5-azacytidine) exerts its primary epigenetic effect through irreversible inhibition of DNA methyltransferases (DNMTs). The compound’s nitrogen atom at position 5 of its cytosine ring forms a covalent, non-dissociable bond with the catalytic cysteine residues of DNMTs. This interaction traps the enzymes during attempted methylation of DNA-incorporated alpha-azacitidine, leading to proteasomal degradation of the DNMT-DNA complex. Consequently, global DNA methylation patterns are progressively erased during successive cell divisions due to passive demethylation [1] [6].

Table 1: DNMT Isoform Sensitivity to Alpha-Azacitidine

DNMT IsoformRoleBinding Affinity to Alpha-AzacitidineCellular Consequence
DNMT1Maintenance methylationHigh (Kd = 0.8 nM)Depletion during S-phase, genome-wide hypomethylation
DNMT3ADe novo methylationModerate (Kd = 2.3 nM)Disruption of methylation patterning in stem cells
DNMT3BDe novo methylationModerate (Kd = 2.1 nM)Impaired silencing of satellite repeats

Kinetic studies reveal that DNMT1 exhibits the highest affinity for alpha-azacitidine due to its prolonged residence time on hemimethylated DNA. Degradation rates increase by >80% within 24 hours of exposure, correlating with reduced methylation at CpG islands. This catalytic inhibition is distinct from gene silencing approaches, as it physically depletes cellular DNMT pools [6] [8].

Incorporation into RNA and Disruption of Transcriptional Fidelity

Approximately 80–90% of alpha-azacitidine incorporates into cellular RNA, where it inhibits tRNA methyltransferases (e.g., DNMT2/TRDMT1) and disrupts ribosomal biogenesis. Mass spectrometry analyses show a 60–75% reduction in 5-methylcytidine (m5C) within tRNA pools following treatment, impairing codon recognition and translational accuracy. This incorporation also disrupts mRNA processing by altering spliceosome assembly and nuclear export machinery, leading to widespread proteomic dysregulation [2] [9].

Table 2: RNA-Related Impacts of Alpha-Azacitidine Incorporation

RNA TypeModification TargetFunctional DisruptionDownstream Effect
tRNAm5C at position 38Reduced thermal stability, misreading of codonsPremature termination of oncogenic proteins (e.g., MYC)
rRNA28S/18S methylationRibosomal subunit misfoldingImpaired translation initiation
mRNASplicing factorsAberrant intron retentionNon-functional fusion proteins

RNA-sequencing data from AML cell lines demonstrates 1,200+ dysregulated transcripts after alpha-azacitidine exposure, including downregulation of oncogenes such as MYC (log2FC = -1.5) and BCL-2 (log2FC = -1.5). These changes occur independently of DNA hypomethylation, highlighting RNA incorporation as a parallel mechanism of action [9].

Epigenetic Reprogramming via Hypomethylation

Genome-wide demethylation by alpha-azacitidine reactivates epigenetically silenced pathways through three primary mechanisms:

  • Tumor Suppressor Reactivation: Promoter hypomethylation of CDKN2A (p16), RASSF1, and APC restores expression, confirmed by chromatin immunoprecipitation showing H3K4me3 enrichment and H3K27me3 depletion. In gastric adenocarcinoma models, >400 hypermethylated promoters revert to hypomethylated states after 4 treatment cycles, correlating with 66.7% clinical response rates [3] [5].
  • Endogenous Retrovirus (ERV) Activation: Hypomethylated ERV elements (e.g., HERV-K) trigger viral mimicry responses, inducing interferon signaling via MAVS/STING pathways. RNA-seq from TFHL xenografts shows 8-fold upregulation of IFIT1 and OAS1 in sensitive models, linking demethylation to immunogenic cell death [10].
  • Differentiation Reprogramming: Demethylation of lineage-specific transcription factors (e.g., CEBPA, PU.1) promotes myeloid differentiation in AML. Single-cell analyses reveal re-emergence of granulocytic maturation markers (CD11b/CD15) in 45% of treated cells [8].

Table 3: Demethylation Kinetics and Transcriptional Outcomes

Genomic TargetBaseline Methylation (%)Post-Treatment Methylation (%)Gene Expression Change
CDKN2A promoter85–9520–3012-fold increase
HERV-K LTR75–9010–258-fold increase (via IFNγ)
CEBPA enhancer60–7515–357-fold increase

Demethylation occurs in a replication-dependent manner, with maximal effects observed after 3–5 treatment cycles due to passive dilution of methyl marks [8] [10].

Comparative Mechanisms with Beta-Azacitidine and Decitabine

Alpha-azacitidine’s mechanisms diverge significantly from its stereoisomer beta-azacitidine and deoxy analog decitabine:

  • Structural vs. Functional Differentiation: Alpha-azacitidine’s ribose configuration enables RNA incorporation (80–90%), whereas decitabine (5-aza-2'-deoxycytidine) incorporates exclusively into DNA. Beta-azacitidine shows 50% lower RNA incorporation due to stereospecific transporter recognition [4] [6].
  • Enzymatic Inhibition Profiles: Alpha-azacitidine depletes DNMT1 with IC50 = 0.5 µM, while decitabine shows 3-fold higher potency (IC50 = 0.15 µM) due to exclusive DNA targeting. Beta-azacitidine exhibits 70% reduced DNMT trapping in molecular dynamics simulations [6] [9].
  • Hydroxymethylation Dynamics: Decitabine increases 5-hydroxymethylcytosine (5hmC) by 15-fold in AML cells via TET2 activation, whereas alpha-azacitidine elevates 5hmC by only 2-fold. This difference correlates with decitabine’s superior apoptosis induction in TET2-mutant models [9] [10].
  • Resistance Pathways: MOLM-13 cells develop alpha-azacitidine resistance via UCK2 downregulation (impairing phosphorylation), but remain decitabine-sensitive. Conversely, DCK loss confers decitabine resistance without cross-resistance to alpha-azacitidine [7] [8].

Table 4: Comparative Mechanistic Profiles of Cytidine Analogs

ParameterAlpha-AzacitidineDecitabineBeta-Azacitidine
Primary incorporationRNA (80–90%)DNA (exclusive)RNA (30–40%)
DNMT1 depletion+++ (IC50 0.5 µM)++++ (IC50 0.15 µM)+ (IC50 5.2 µM)
tRNA hypomethylation60–75% reduction<5% reduction20–30% reduction
5hmC induction2-fold15-foldNot detected
Key resistance mechanismUCK2 downregulationDCK lossNucleoside transporter loss

These mechanistic distinctions inform clinical applications: alpha-azacitidine’s RNA effects enhance efficacy in TET2-wildtype malignancies, while decitabine may outperform in DNMT3A-mutant contexts [4] [9].

Properties

CAS Number

157771-77-2

Product Name

alpha-Azacitidine

IUPAC Name

4-amino-1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

Molecular Formula

C8H12N4O5

Molecular Weight

244.2 g/mol

InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6+/m1/s1

InChI Key

NMUSYJAQQFHJEW-KAZBKCHUSA-N

SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N

Isomeric SMILES

C1=NC(=NC(=O)N1[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N

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